molecular formula C18H17NOS B2539860 8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1796947-95-9

8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2539860
CAS No.: 1796947-95-9
M. Wt: 295.4
InChI Key: PLMDNVLWPRUDGZ-UHFFFAOYSA-N
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Description

8-[4-(Thiophen-2-yl)benzoyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a unique bicyclic structure with a thiophene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[4-(Thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzoyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, iodine, sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

8-[4-(Thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(Thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to its bicyclic structure, which imparts rigidity and specific electronic properties. This makes it particularly useful in applications requiring stable and efficient materials, such as in organic electronics and advanced materials science.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c20-18(19-15-3-1-4-16(19)11-10-15)14-8-6-13(7-9-14)17-5-2-12-21-17/h1-3,5-9,12,15-16H,4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMDNVLWPRUDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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